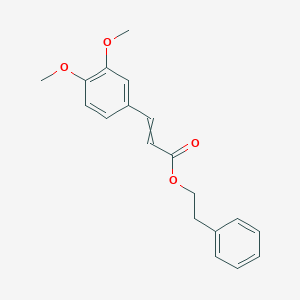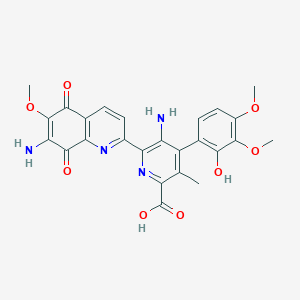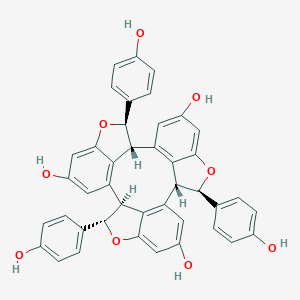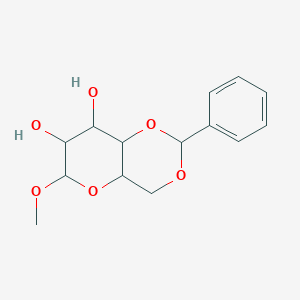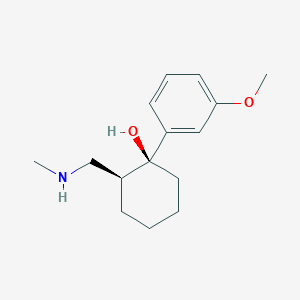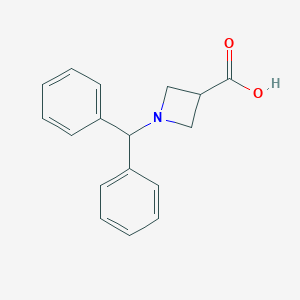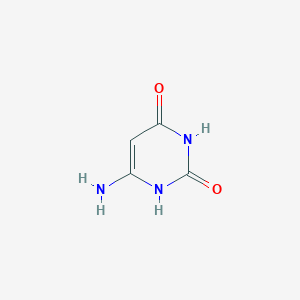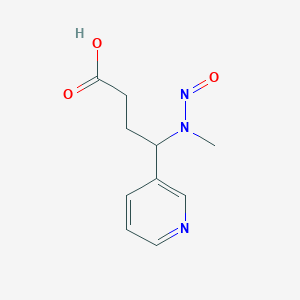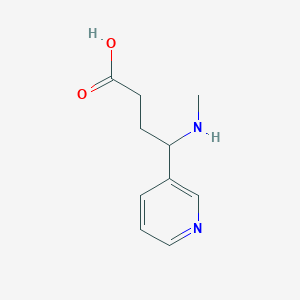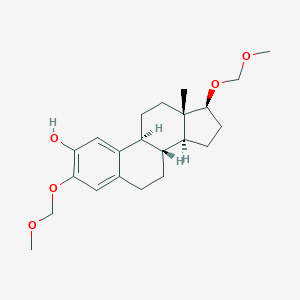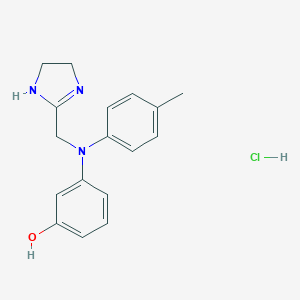
Phentolamine hydrochloride
Overview
Description
Phentolamine Hydrochloride is a reversible, non-selective alpha-adrenergic blocker that induces vasodilation. It is primarily used to manage hypertensive episodes, diagnose pheochromocytoma, treat norepinephrine administration site reactions, and reverse soft tissue anesthesia and mydriasis .
Mechanism of Action
Target of Action
Phentolamine hydrochloride is a reversible, competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . These receptors are primarily located on vascular smooth muscles and are activated by the radial iris dilator muscles surrounding the pupil .
Mode of Action
This compound interacts with its targets by blocking alpha-adrenergic receptors . This blockade leads to vasodilation of vascular smooth muscles . It also stimulates beta-adrenergic receptors, causing peripheral vasodilation . Furthermore, it stimulates insulin secretion, possibly related to its blocking actions on ATP-sensitive K+ channels .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking alpha-adrenergic receptors, this compound inhibits the vasoconstrictive effect of catecholamines like norepinephrine, leading to vasodilation . This blockade also disrupts the negative feedback mechanism of norepinephrine release, leading to an increase in heart rate .
Pharmacokinetics
This compound is administered via various routes including intravenously, intramuscularly, submucosally, and topically . The compound is metabolized in the liver and has an elimination half-life of 19 minutes . These properties impact the bioavailability of this compound, which in turn influences its therapeutic efficacy.
Result of Action
The molecular and cellular effects of this compound’s action include vasodilation , increased heart rate , and stimulation of insulin secretion . Clinically, these effects translate into the treatment of hypertensive episodes, prevention of norepinephrine-induced extravasation, diagnosis of pheochromocytoma, reversal of soft-tissue anesthesia, and treatment of pharmacologically-induced mydriasis .
Biochemical Analysis
Biochemical Properties
Phentolamine hydrochloride is a competitive antagonist at alpha-1 and alpha-2 adrenergic receptors . It interacts with these receptors, causing vasodilation of vascular smooth muscles . The nature of these interactions is competitive, meaning that this compound competes with natural ligands for binding to these receptors .
Cellular Effects
This compound influences cell function by causing vasodilation, which can affect various cellular processes. For example, it can impact cell signaling pathways related to vasoconstriction and dilation . It can also influence gene expression related to these pathways .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to alpha-1 and alpha-2 adrenergic receptors . This binding inhibits the action of these receptors, leading to vasodilation . It can also lead to changes in gene expression related to vasoconstriction and dilation .
Dosage Effects in Animal Models
In a rabbit model of acute pulmonary embolism combined with shock, this compound was found to effectively restore pulmonary blood flow in non-pulmonary embolism area and improve pulmonary as well as systemic circulation failure
Metabolic Pathways
This compound is involved in the adrenergic signaling pathway, where it acts as an antagonist to alpha-1 and alpha-2 adrenergic receptors
Transport and Distribution
This compound is administered intravenously, intramuscularly, submucosally, and topically
Preparation Methods
Synthetic Routes and Reaction Conditions: Phentolamine Hydrochloride can be synthesized using 3-hydroxy-4-methyldiphenylamine and chloromethylimidazoline hydrochloride as raw materials. The reaction involves condensation in toluene, followed by pH regulation and alkalization to obtain Phentolamine. The final product is then salified in isopropyl alcohol and refined in an ethanol-ethyl acetate mixed solvent .
Industrial Production Methods: The industrial production of this compound involves the use of chloroacetonitrile and ethylenediamine under alkaline conditions to obtain alpha-chloromethylimidazoline hydrochloride. This intermediate is then reacted with 3-hydroxy-4-methyldiphenylamine in xylene to generate this compound .
Chemical Reactions Analysis
Types of Reactions: Phentolamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: Phentolamine can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert Phentolamine into its corresponding amines.
Substitution: Substitution reactions can occur at the aromatic ring or the imidazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products
Scientific Research Applications
Phentolamine Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its effects on alpha-adrenergic receptors and vasodilation.
Medicine: Used to manage hypertensive crises, diagnose pheochromocytoma, and treat erectile dysfunction.
Industry: Employed in the production of pharmaceuticals and as a diagnostic tool in medical settings .
Comparison with Similar Compounds
Phenoxybenzamine: Another alpha-adrenergic blocker used to manage hypertension and pheochromocytoma.
Tolazoline: Used for its vasodilatory effects in treating pulmonary hypertension.
Papaverine: A smooth muscle relaxant used in the treatment of impotence and as a vasodilator .
Uniqueness of Phentolamine Hydrochloride: this compound is unique due to its reversible and non-selective nature, allowing it to be used in a variety of medical and research applications. Its ability to rapidly induce vasodilation and manage hypertensive crises makes it a valuable tool in both clinical and research settings .
Properties
IUPAC Name |
3-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O.ClH/c1-13-5-7-14(8-6-13)20(12-17-18-9-10-19-17)15-3-2-4-16(21)11-15;/h2-8,11,21H,9-10,12H2,1H3,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEJFGFQYKDAPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=NCCN2)C3=CC(=CC=C3)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
50-60-2 (Parent) | |
| Record name | Phentolamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40223271 | |
| Record name | Phentolamine hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID855923 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73-05-2 | |
| Record name | Phentolamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-05-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phentolamine hydrochloride [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073052 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phentolamine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phentolamine hydrochloride [USP] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40223271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phentolamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.721 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENTOLAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86DRW83R1H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


